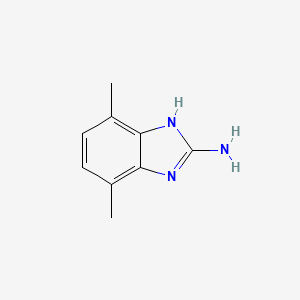

4,7-dimethyl-1H-Benzimidazol-2-amine

Description

Contextualization within Benzimidazole (B57391) Chemistry

Benzimidazole is a heterocyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov This bicyclic system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of pharmacologically active agents. nih.govchemeo.com The significance of the benzimidazole core is underscored by its presence in nature; for instance, the N-ribosyl-5,6-dimethylbenzimidazole unit serves as an essential axial ligand for cobalt in vitamin B12. beilstein-journals.orgnih.gov

The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.netresearchgate.netnih.gov The 2-aminobenzimidazole (B67599) substructure, in particular, is a key pharmacophore known to interact with various biological targets. nih.gov The addition of methyl groups to the benzene portion of the scaffold, as seen in 4,7-dimethyl-1H-Benzimidazol-2-amine, is a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and target binding affinity. Therefore, the study of this specific compound is a logical extension of the broader investigation into the structure-activity relationships of benzimidazole derivatives.

Structural Features and Nomenclature of 4,7-dimethyl-1H-Benzimidazol-2-amine

The structure of 4,7-dimethyl-1H-Benzimidazol-2-amine is defined by a central benzimidazole ring system. It features an amine (-NH2) group attached to the carbon at position 2 (C2) of the imidazole ring. Two methyl (-CH3) groups are substituted on the benzene ring at positions 4 and 7.

A key structural characteristic of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism. beilstein-journals.orgnih.gov The proton on the imidazole nitrogen can migrate between the two nitrogen atoms (N1 and N3). In symmetrically substituted benzimidazoles like the parent compound, this exchange is degenerate, meaning it results in the same molecule. However, for asymmetrically substituted derivatives, this can lead to two distinct tautomeric forms. In the case of 4,7-dimethyl-1H-Benzimidazol-2-amine, the substitution pattern is symmetric with respect to the imidazole ring, so the two tautomers (1H and 3H) are identical. This tautomerism can complicate NMR spectral analysis in solution, as fast proton exchange can lead to averaged signals. beilstein-journals.orgnih.gov

While specific, experimentally verified data for 4,7-dimethyl-1H-Benzimidazol-2-amine are not widely available in published literature, its fundamental properties can be tabulated based on its chemical structure.

Table 1: Structural and Chemical Identifiers for 4,7-dimethyl-1H-Benzimidazol-2-amine

| Property | Value / Identifier |

| IUPAC Name | 4,7-dimethyl-1H-benzimidazol-2-amine |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(N2)N)C |

| InChI Key | (Predicted from structure) |

| CAS Number | Not found in searched databases. |

| Physical State | Solid (Predicted based on similar compounds like 2-aminobenzimidazole chemeo.com) |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and alcohols, typical for benzimidazole derivatives. beilstein-journals.org |

Note: Data in this table is derived from the chemical structure, as specific experimental records were not found in the searched sources.

Current Research Landscape and Future Directions for Dimethylated Benzimidazol-2-amines

Direct research focusing exclusively on 4,7-dimethyl-1H-Benzimidazol-2-amine is limited in the available scientific literature. However, the research landscape for closely related compounds provides a clear indication of its potential applications and promising future research directions. The investigations can be broadly categorized into medicinal chemistry and materials science.

In medicinal chemistry, 2-aminobenzimidazole derivatives are actively being explored as inhibitors of various protein kinases, which are crucial targets in oncology. nih.govnih.gov For example, derivatives have been synthesized and tested as inhibitors of Casein Kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases. nih.gov The addition of substituents to the benzimidazole core is a key strategy to enhance potency and selectivity. The methyl groups on the 4 and 7 positions of the target compound could influence binding interactions within the ATP-binding pocket of such kinases.

Furthermore, the benzimidazole scaffold is well-established in the development of antimicrobial agents. nih.gov Numerous studies have reported on 2-substituted benzimidazoles with significant antibacterial and antifungal activity. nih.gov Research into compounds like 4,7-dimethyl-1H-Benzimidazol-2-amine would be a logical step to explore how substitution on the benzene ring affects antimicrobial potency and spectrum. The antioxidant properties of benzimidazole derivatives have also been noted, presenting another avenue for pharmacological investigation. researchgate.netnih.gov

In the realm of materials science, benzimidazole derivatives are being investigated for their electronic properties. For instance, the related compound 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine is used as a strong electron donor and an n-type dopant in organic electronics for devices like organic thin-film transistors (OTFTs). researchgate.net The specific electronic properties endowed by the 4,7-dimethyl substitution pattern could make 4,7-dimethyl-1H-Benzimidazol-2-amine a candidate for similar applications in organic semiconductors or as a ligand in coordination chemistry. mdpi.com

Future research would logically begin with the development of a robust and efficient synthesis for 4,7-dimethyl-1H-Benzimidazol-2-amine, likely by adapting established methods such as the cyclization of 3,6-dimethylbenzene-1,2-diamine (B181695) with a cyanogen (B1215507) source. nih.govorganic-chemistry.org Following successful synthesis and characterization (including NMR, mass spectrometry, and potentially X-ray crystallography), the compound could be screened for a variety of biological activities, with a primary focus on kinase inhibition and antimicrobial effects, given the known profile of the 2-aminobenzimidazole scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4,7-dimethyl-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |

InChI Key |

ZSAWWJYNDFERFN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C)N=C(N2)N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)N=C(N2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4,7 Dimethyl 1h Benzimidazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 4,7-dimethyl-1H-benzimidazol-2-amine scaffold towards substitution reactions is twofold, governed by the electronic properties of the benzimidazole (B57391) ring system and the exocyclic amino group.

Electrophilic Substitution: The benzimidazole ring system is generally susceptible to electrophilic attack on its benzene (B151609) portion (positions 4, 5, 6, and 7). chemicalbook.com In the case of 4,7-dimethyl-1H-benzimidazol-2-amine, the benzene ring is highly activated due to the electron-donating effects of the two methyl groups at positions 4 and 7, and the fused imidazole (B134444) ring. The 2-amino group further enhances this activation. Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed readily. The directing influence of the substituents would likely favor substitution at the C5 and C6 positions, which are sterically accessible and electronically enriched.

Nucleophilic Substitution: Nucleophilic substitution can occur at two primary sites: the C2 position of the benzimidazole ring and the exocyclic 2-amino group.

At the C2-Position: The C2 carbon of the benzimidazole ring is electron-deficient, making it susceptible to nucleophilic attack, though this typically requires the presence of a good leaving group, which the amino group is not. chemicalbook.com

At the 2-Amino Group: The exocyclic amino group is the primary center for nucleophilic reactions. It readily reacts with various electrophiles. For instance, acylation reactions with agents like phthaloyl chloride can occur. Studies on the related 2-amino-5,6-dimethylbenzimidazole (B145704) have shown that reaction with phthaloyl chloride leads to the formation of N-acylated products. researchgate.net A similar reaction pattern is anticipated for the 4,7-dimethyl isomer, leading to the corresponding 2-phthalamidobenzimidazole derivative.

A summary of representative acylation reactions applicable to the 2-aminobenzimidazole (B67599) core is presented below.

| Starting Material | Reagent | Product | Reference |

| 2-Aminobenzimidazole | Oxalyl Chloride | 2,3-Dioxo-2,3-dihydro-9H-imidazo[1,2-a]benzimidazole | researchgate.net |

| 2-Amino-5,6-dimethylbenzimidazole | Phthaloyl Chloride | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5,6-dimethyl-1H-benzimidazole | researchgate.net |

Annulation and Fused Heterocyclic System Formation

The 2-amino group in 4,7-dimethyl-1H-benzimidazol-2-amine is a key functional handle for constructing fused polycyclic heterocyclic systems. Annulation reactions, where a new ring is built onto the existing benzimidazole framework, often utilize the nucleophilicity of both the endocyclic N1 and the exocyclic N2 nitrogens.

A common strategy involves the reaction of 2-aminobenzimidazoles with bifunctional electrophiles. For example, reaction with α,β-unsaturated esters or acid chlorides can lead to the formation of pyrimido[1,2-a]benzimidazole (B3050247) systems. researchgate.net The reaction of 2-aminobenzimidazole with diethyl ethoxymethylenemalonate results in the formation of an isomeric ester of pyrimido[1,2-a]benzimidazole. researchgate.net This transformation involves an initial nucleophilic attack by the 2-amino group, followed by intramolecular cyclization and elimination.

Similarly, condensation with β-dicarbonyl compounds provides another route to fused systems. The reaction of 2-aminobenzimidazole with ethyl acetoacetate, for instance, can yield pyrimido[1,2-a]benzimidazolones. These reactions demonstrate the utility of the 2-amino group as an integral part of a 1,3-diamine synthon for ring-forming reactions.

The table below details examples of annulation reactions starting from the 2-aminobenzimidazole scaffold to form fused heterocyclic systems.

| Reagent | Conditions | Fused System Formed | Product Example | Reference |

| Diethyl ethoxymethylenemalonate | N/A | Pyrimido[1,2-a]benzimidazole | Ethyl 4-imino-1,4-dihydro-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate | researchgate.net |

| α,β-Unsaturated acid chlorides | Reflux in ethanol | Pyrimido[1,2-a]benzimidazole | 2-Oxo-3,4-dihydro-2H,10H-pyrimido[1,2-a]benzimidazoles | researchgate.net |

| Oxalyl chloride | Dioxane, then thermal cyclization with triethylamine | Imidazo[1,2-a]benzimidazole | 2,3-Dioxo-2,3-dihydro-9H-imidazo[1,2-a]benzimidazole | researchgate.net |

Regioselective Functionalization and Derivatization

Regioselective derivatization of 4,7-dimethyl-1H-benzimidazol-2-amine is crucial for synthesizing specific isomers and functional molecules. The primary sites for derivatization are the nitrogen atoms (N1, N3, and the exocyclic N2) and the C5/C6 positions on the benzene ring.

Functionalization of the exocyclic 2-amino group is the most straightforward and common derivatization.

Schiff Base Formation: Condensation with various aldehydes yields the corresponding Schiff bases (imines). This reaction is typically regioselective for the more nucleophilic exocyclic amino group.

Thiourea (B124793) Formation: Reaction with isothiocyanates, such as benzoyl isothiocyanate, provides a regioselective route to N-benzoylthiourea derivatives, where the substitution occurs exclusively at the 2-amino position. researchgate.net

Regioselectivity in the functionalization of the imidazole ring nitrogens (N1 vs. N3) is more challenging due to the existence of tautomers. Alkylation, for example, can potentially lead to a mixture of N1- and N3-alkylated products, in addition to substitution on the exocyclic amino group. The specific outcome often depends on the reaction conditions (solvent, base) and the nature of the electrophile. The steric hindrance imposed by the methyl groups at positions 4 and 7 may influence the regioselectivity of N1 alkylation.

The table below summarizes common derivatization reactions targeting the 2-amino group.

| Reagent Type | Specific Reagent | Product Type | Reference |

| Aldehyde | Benzaldehyde | Schiff Base (Imine) | mdpi.com |

| Isothiocyanate | Benzoyl isothiocyanate | N-Aryl-N'-benzoylthiourea | researchgate.net |

| Acyl Chloride | Acetyl chloride | N-Acylbenzimidazole (Amide) | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4,7 Dimethyl 1h Benzimidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. The following sections detail the analysis of 4,7-dimethyl-1H-Benzimidazol-2-amine and its derivatives using various NMR techniques. While specific spectral data for 4,7-dimethyl-1H-Benzimidazol-2-amine is not widely available in the literature, the analysis of closely related dimethylbenzimidazole derivatives provides significant insights into its structural features.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In derivatives of benzimidazole (B57391), the chemical shifts of the aromatic protons are influenced by the substituents on the benzene (B151609) ring. For instance, in 2,5,6-trimethyl-1H-benzo[d]imidazol-7-ylamino derivatives, the aromatic protons appear in specific regions of the spectrum. arabjchem.org The methyl groups on the benzimidazole ring typically show singlet signals in the upfield region of the spectrum.

The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a downfield chemical shift, and its exact position can be influenced by the solvent and concentration. For example, in various 2-substituted-1H-benzimidazoles, the NH proton signal appears around δ 10-13 ppm in DMSO-d₆. ias.ac.inrsc.org The aromatic protons on the benzene ring will exhibit splitting patterns (e.g., doublets, multiplets) depending on their coupling with adjacent protons.

Table 1: Representative ¹H NMR Data for Substituted Benzimidazole Derivatives Note: This table presents data from various benzimidazole derivatives to illustrate typical chemical shifts. The exact values for 4,7-dimethyl-1H-Benzimidazol-2-amine may vary.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Methyl-1H-benzimidazole | DMSO-d₆ | NH | 12.83 (s) | Singlet | - | rsc.org |

| Aromatic-H | 7.58 (s), 7.20 (m) | Singlet, Multiplet | - | rsc.org | ||

| CH₃ | 2.39 (s) | Singlet | - | rsc.org | ||

| 2-Ethyl-5-methyl-1H-benzimidazole | CDCl₃ | NH | 11.26 (brs) | Broad Singlet | - | ias.ac.in |

| Aromatic-H | 7.45 (d), 7.34 (s), 7.06 (d) | Doublet, Singlet, Doublet | 8.4 | ias.ac.in | ||

| CH₂ | 2.99 (q) | Quartet | 7.6 | ias.ac.in | ||

| CH₃ (ethyl) | 1.42 (t) | Triplet | 7.6 | ias.ac.in | ||

| CH₃ (methyl) | 2.43 (s) | Singlet | - | ias.ac.in | ||

| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | - | NH | Intramolecular H-bond | - | - | researchgate.net |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In benzimidazole derivatives, the chemical shifts of the carbon atoms are indicative of their electronic environment. The C2 carbon, being attached to two nitrogen atoms, typically resonates at a downfield position, often in the range of δ 150-160 ppm. ias.ac.inrsc.org The carbons of the benzene ring show signals in the aromatic region (δ 110-140 ppm), and their specific shifts are influenced by the positions of the methyl groups. The methyl carbons appear in the upfield region of the spectrum.

Due to tautomerism in N-unsubstituted benzimidazoles, some pairs of carbon atoms in the benzene ring (C4/C7 and C5/C6) may show averaged signals, leading to fewer peaks than expected. arabjchem.org However, in asymmetrically substituted derivatives or under conditions where tautomerism is slow, distinct signals for all carbons can be observed.

Table 2: Representative ¹³C NMR Data for Substituted Benzimidazole Derivatives Note: This table presents data from various benzimidazole derivatives to illustrate typical chemical shifts. The exact values for 4,7-dimethyl-1H-Benzimidazol-2-amine may vary.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-Methyl-1H-benzimidazole | DMSO-d₆ | C2 | 151.84 | rsc.org |

| Aromatic-C | 140.04, 129.98, 127.90, 126.87, 122.43 | rsc.org | ||

| CH₃ | 21.44 | rsc.org | ||

| 2-Ethyl-5-methyl-1H-benzimidazole | CDCl₃ | C2 | 155.1 | ias.ac.in |

| Aromatic-C | 137.4, 135.9, 130.8, 122.5, 113.3, 113.0 | ias.ac.in | ||

| CH₂ | 21.6 | ias.ac.in | ||

| CH₃ (ethyl) | 11.4 | ias.ac.in | ||

| CH₃ (methyl) | 20.4 | ias.ac.in |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOE, VT NMR)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For a derivative like 4,7-dimethyl-1H-Benzimidazol-2-amine, COSY would show correlations between the aromatic protons on the benzene ring, helping to establish their connectivity. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the methyl protons to their corresponding methyl carbons and the aromatic protons to their respective carbons. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the C2, C3a, and C7a carbons in the benzimidazole core can be assigned through their HMBC correlations with the aromatic and methyl protons. ugm.ac.id

NOE (Nuclear Overhauser Effect) Spectroscopy : NOE experiments provide information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the benzene ring by observing NOE enhancements between the methyl protons and adjacent aromatic protons.

VT (Variable Temperature) NMR : VT NMR studies can be employed to investigate dynamic processes such as tautomerism. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that can provide information about the energy barriers of these processes. beilstein-journals.org

X-ray Diffraction Analysis

X-ray diffraction on single crystals provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Single Crystal X-ray Crystallography for Molecular Conformation and Geometry

Table 3: Representative Crystallographic Data for a Benzimidazole Derivative Note: Data for N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine is presented as an illustrative example.

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.2836 (4) | researchgate.net |

| b (Å) | 9.6135 (5) | researchgate.net |

| c (Å) | 16.5694 (8) | researchgate.net |

| α (°) | 92.121 (1) | researchgate.net |

| β (°) | 96.100 (1) | researchgate.net |

| γ (°) | 112.597 (1) | researchgate.net |

| V (ų) | 1206.94 (10) | researchgate.net |

| Z | 4 | researchgate.net |

In the solid state, the conformation of the molecule is determined by the packing forces and intramolecular interactions. For N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, there are two independent molecules in the asymmetric unit, with the benzimidazole and pyrimidine (B1678525) rings being nearly coplanar. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of benzimidazole derivatives is often dominated by a network of intermolecular hydrogen bonds. orientaljphysicalsciences.org The NH group of the imidazole ring and the 2-amino group are excellent hydrogen bond donors, while the imine nitrogen atom (N3) is a good hydrogen bond acceptor.

In many benzimidazole crystal structures, N-H···N hydrogen bonds are a prominent feature, often leading to the formation of centrosymmetric dimers or infinite chains. nih.govorientaljphysicalsciences.org For example, in the crystal structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, molecules are linked into centrosymmetric dimers by N-H···N hydrogen bonds. researchgate.net Additionally, C-H···π interactions and π-π stacking interactions can also play a significant role in stabilizing the crystal lattice. orientaljphysicalsciences.org The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid material and for crystal engineering. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy)

The infrared (IR) spectrum of 4,7-dimethyl-1H-Benzimidazol-2-amine is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including the N-H bonds of the imidazole ring and the primary amine, the C-H bonds of the methyl and aromatic groups, and the various stretching and bending modes of the benzimidazole skeleton. The analysis draws upon spectral data from parent compounds like 2-aminobenzimidazole (B67599) and dimethyl-substituted benzimidazoles. researchgate.netnih.gov

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine group (-NH₂) is expected to show two distinct bands: an asymmetric stretching vibration (νₐₛ N-H) typically found around 3400-3300 cm⁻¹ and a symmetric stretching vibration (νₛ N-H) at approximately 3300-3200 cm⁻¹. The imidazole N-H group is known to participate in strong intermolecular hydrogen bonding, resulting in a very broad and structured absorption band in the 3200-2500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the two methyl groups will be observed just below 3000 cm⁻¹.

The fingerprint region (below 1700 cm⁻¹) contains a wealth of structural information. The -NH₂ scissoring (bending) vibration is a key diagnostic peak for the primary amine, expected to appear in the 1650-1600 cm⁻¹ range. researchgate.net The spectrum will also feature characteristic absorptions for the C=N stretching of the imidazole ring and the C=C stretching vibrations of the fused aromatic ring, typically occurring between 1620 cm⁻¹ and 1450 cm⁻¹. nih.gov In-plane bending vibrations of the N-H and C-H bonds, as well as C-N stretching vibrations, will contribute to the complex pattern of bands in the 1500-1000 cm⁻¹ region. Out-of-plane bending modes for the aromatic C-H bonds are expected in the 900-700 cm⁻¹ range, and their specific positions can provide information about the substitution pattern on the benzene ring.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected Appearance |

|---|---|---|

| 3400 - 3300 | Asymmetric N-H Stretch (Amine) | Medium to Strong, Sharp |

| 3300 - 3200 | Symmetric N-H Stretch (Amine) | Medium, Sharp |

| 3200 - 2500 | N-H Stretch (Imidazole, H-bonded) | Very Broad, Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp |

| 3000 - 2850 | Aliphatic C-H Stretch (Methyl) | Medium to Strong |

| 1650 - 1600 | N-H Scissoring (Amine) | Strong |

| 1620 - 1450 | C=N and C=C Ring Stretching | Multiple Bands, Medium to Strong |

| 1470 - 1430 | Asymmetric C-H Bend (Methyl) | Medium |

| 1390 - 1370 | Symmetric C-H Bend (Methyl) | Medium |

| ~1275 | Aromatic C-N Stretch | Medium to Strong |

| 900 - 700 | Aromatic C-H Out-of-plane Bend | Strong |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry provides critical information regarding the molecular weight and structural features of 4,7-dimethyl-1H-Benzimidazol-2-amine through analysis of its fragmentation patterns.

In a high-resolution mass spectrometry (HRMS) experiment, the molecular formula of 4,7-dimethyl-1H-Benzimidazol-2-amine is C₉H₁₁N₃. The calculated exact mass of its protonated molecular ion [M+H]⁺ would be approximately 162.1026 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the compound.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙ or [M+H]⁺). The fragmentation of benzimidazole derivatives is well-documented and typically involves characteristic losses from the core structure. researchgate.netjournalijdr.com A primary fragmentation pathway for the benzimidazole ring involves the sequential loss of hydrogen cyanide (HCN, 27 Da). journalijdr.com

For 4,7-dimethyl-1H-Benzimidazol-2-amine, the fragmentation is likely to be initiated by several competing pathways. One common fragmentation for substituted benzimidazoles is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable ion. Another significant pathway involves the cleavage of the amine group or rearrangements within the imidazole ring.

A plausible fragmentation cascade could include:

Loss of a methyl radical: The molecular ion may lose one of the methyl groups to yield a fragment ion [M-CH₃]⁺.

Loss of HCN: A characteristic fragmentation of the benzimidazole core is the elimination of a neutral HCN molecule, leading to a fragment ion [M-HCN]⁺˙. journalijdr.com

Retro-Diels-Alder (RDA) type cleavage: Fused heterocyclic systems can undergo RDA reactions, leading to the cleavage of the imidazole ring.

Cleavage of the exocyclic C-N bond: This would lead to the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃) following hydrogen rearrangement.

These fragmentation pathways give rise to a series of diagnostic ions in the mass spectrum that can be used to confirm the structure of the molecule and its derivatives.

| m/z (Proposed) | Ion Formula | Identity/Origin |

|---|---|---|

| 161 | [C₉H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [C₉H₁₂N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 146 | [C₈H₈N₃]⁺ | Loss of methyl radical [M-CH₃]⁺ |

| 134 | [C₈H₈N₂]⁺˙ | Loss of HCN from M⁺˙ [M-HCN]⁺˙ |

| 119 | [C₇H₅N₂]⁺ | Loss of HCN from [M-CH₃]⁺ |

| 92 | [C₆H₆N]⁺ | Further fragmentation of the ring |

Computational Chemistry and Theoretical Investigations of 4,7 Dimethyl 1h Benzimidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using DFT with basis sets like B3LYP/6-311++G(d,p), are standard for analyzing benzimidazole (B57391) derivatives. researchgate.netmdpi.com These methods provide a deep understanding of the molecule's inherent properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic characteristics and reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com For benzimidazole derivatives, these frontier orbitals are typically localized on the benzimidazole ring system. dergipark.org.tr The presence of electron-donating methyl groups on the benzene (B151609) ring of 4,7-dimethyl-1H-Benzimidazol-2-amine would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, thereby influencing its bioactivity. researchgate.net

Table 1: Theoretical Electronic Properties of Benzimidazole Derivatives *

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap often correlates with higher chemical reactivity and potential bioactivity. researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. High hardness implies high stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |

Note: This table presents parameters typically calculated for benzimidazole derivatives. Specific values for 4,7-dimethyl-1H-Benzimidazol-2-amine are not available in the cited literature.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For a molecule like 4,7-dimethyl-1H-Benzimidazol-2-amine, the nitrogen atoms of the imidazole (B134444) ring and the exocyclic amine group would be expected to be regions of negative potential, while the amine and imidazole N-H protons would exhibit positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are highly effective for assigning experimental infrared (IR) and Raman spectra. tandfonline.com The calculated frequencies and intensities for a molecule like 4,7-dimethyl-1H-Benzimidazol-2-amine can be compared with experimental data to confirm its structure. researchgate.net Key vibrational modes for benzimidazoles include N-H stretching, C=N stretching of the imidazole ring, C-H bending, and ring breathing vibrations. researchgate.netresearchgate.net The substitution with two methyl groups would introduce specific C-H stretching and bending vibrations associated with these groups, which could be identified by comparing the calculated spectrum to that of the unsubstituted benzimidazole-2-amine.

Conformational Analysis and Energetic Profiles

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For molecules with flexible bonds, such as the exocyclic amino group in 4,7-dimethyl-1H-Benzimidazol-2-amine, computational methods can map the potential energy surface by rotating specific dihedral angles. researchgate.net This analysis identifies the global minimum energy conformer and other low-energy conformers, providing insight into the molecule's preferred shape in different environments. Such studies have been performed on related benzimidazole structures to understand their flexibility. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Stability Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For 4,7-dimethyl-1H-Benzimidazol-2-amine, MD simulations could be employed to understand its stability and behavior in a biological system, such as its interaction with a protein binding site or its stability in an aqueous solution. nih.gov These simulations provide detailed information on the dynamics of protein-ligand complexes, including the stability of hydrogen bonds and other interactions, which is crucial for assessing the potential of a molecule as a drug candidate. tandfonline.comnih.gov

In Silico Prediction of Chemical Reactivity and Interactions

In silico tools are widely used to predict the chemical reactivity and potential biological activity of new compounds. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, such as hardness, electronegativity, and the electrophilicity index, can quantify the reactivity of 4,7-dimethyl-1H-Benzimidazol-2-amine. irjweb.com Furthermore, molecular docking simulations are a key in silico technique to predict how a molecule binds to a specific protein target. nih.gov This involves placing the ligand (the benzimidazole derivative) into the binding site of a receptor and calculating a score that estimates the binding affinity. nih.gov Such studies are common for benzimidazole derivatives to explore their potential as inhibitors for various enzymes. nih.govunipd.it

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4,7-dimethyl-1H-Benzimidazol-2-amine |

| Benzimidazole |

Coordination Chemistry of 4,7 Dimethyl 1h Benzimidazol 2 Amine As a Ligand

Ligand Design and Metal Ion Complexation Strategies

Information regarding the specific design of 4,7-dimethyl-1H-Benzimidazol-2-amine for targeted metal ion complexation is not available. Research in this area would typically explore how the electronic effects of the two methyl groups and the 2-amino group influence the ligand's affinity and selectivity for different metal ions. Studies on other benzimidazole (B57391) derivatives often focus on modifying substituents to tune the ligand's electronic and steric properties to achieve desired coordination geometries and complex stabilities. nih.govnih.govnih.gov

Synthesis and Characterization of Metal Complexes

There are no specific published methods for the synthesis of metal complexes using 4,7-dimethyl-1H-Benzimidazol-2-amine. Generally, the synthesis of such complexes would involve reacting the ligand with a suitable metal salt in an appropriate solvent. sapub.orguobaghdad.edu.iq Characterization of any resulting complexes would typically involve a suite of spectroscopic and analytical techniques, such as:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms by observing shifts in the N-H and C=N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry around the metal center.

Mass Spectrometry: To confirm the molecular weight and composition of the complexes.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Without experimental reports, no such data can be presented for complexes of 4,7-dimethyl-1H-Benzimidazol-2-amine.

Non-Covalent Interactions in Metal Complexes (e.g., Hydrogen Bonding, Lone Pair-π, π-π Stacking)

Non-covalent interactions play a significant role in the solid-state packing of metal complexes, influencing their physical properties and potential applications. researchgate.netresearchgate.net For complexes of 4,7-dimethyl-1H-Benzimidazol-2-amine, one could anticipate the presence of:

Hydrogen Bonding: Involving the amine and imidazole (B134444) N-H groups as donors and anions or solvent molecules as acceptors.

π-π Stacking: Between the aromatic benzimidazole rings of adjacent complex molecules.

However, a detailed and accurate description of these interactions is contingent on the availability of crystal structure data, which is currently absent for this specific compound.

Supramolecular Assemblies Involving 4,7 Dimethyl 1h Benzimidazol 2 Amine

Self-Assembly Processes and Molecular Recognition

The self-assembly of 4,7-dimethyl-1H-Benzimidazol-2-amine is expected to be driven by a combination of specific, directional non-covalent interactions. The primary forces governing its aggregation into higher-order structures would be hydrogen bonding and π–π stacking. researchgate.net The 2-amino group and the imidazole (B134444) ring provide a rich array of hydrogen bond donors and acceptors, making this motif a versatile building block, or "synthon," in supramolecular chemistry.

Molecular recognition events involving 4,7-dimethyl-1H-Benzimidazol-2-amine would rely on the precise geometric and electronic complementarity between it and a potential binding partner. The amphoteric nature of the benzimidazole (B57391) ring, combined with its ability to engage in hydrogen bonding and π-stacking, makes it a candidate for recognizing and binding to various molecular guests, including those with complementary hydrogen-bonding sites or aromatic systems. benthamdirect.com The methyl groups at the 4- and 7-positions would influence solubility and could introduce steric effects that fine-tune the recognition process, potentially leading to selective binding.

The key interactions anticipated in the self-assembly and molecular recognition of this compound are summarized below.

| Interaction Type | Potential Role in Assembly | Participating Groups |

| Hydrogen Bonding | Primary driving force for forming defined aggregates and networks. | Amine (-NH2) group, Imidazole (-NH-) group, Imidazole (=N-) nitrogen |

| π–π Stacking | Stabilization of assemblies through interactions between benzimidazole rings. | Benzene (B151609) and Imidazole rings |

| Hydrophobic Interactions | Contribution to assembly in aqueous media, driven by the methyl groups. | 4,7-dimethyl substituents |

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org Based on the behavior of other benzimidazole derivatives, 4,7-dimethyl-1H-Benzimidazol-2-amine has the potential to act as a guest, being encapsulated by larger macrocyclic hosts. For instance, studies on similar benzimidazole compounds have shown they can form stable 1:1 host-guest inclusion complexes with hosts like cucurbit[n]urils. rsc.org In such a scenario, the benzimidazole portion of 4,7-dimethyl-1H-Benzimidazol-2-amine would likely be encapsulated within the hydrophobic cavity of the host, driven by hydrophobic and van der Waals interactions, while the amino group could interact with the host's portals via hydrogen bonding. rsc.org

Conversely, assemblies of 4,7-dimethyl-1H-Benzimidazol-2-amine could create cavities capable of acting as hosts for small guest molecules or ions. The formation of porous, self-assembled networks through hydrogen bonding could lead to crystalline solids with channels or voids that trap solvent molecules or other appropriately sized guests. rsc.org The characteristics of such host-guest systems would be highly dependent on the conditions of assembly, which dictate the final supramolecular architecture. consensus.app

Potential Host-Guest Scenarios:

As a Guest: The entire molecule or its benzimidazole core could be encapsulated by macrocyclic hosts such as cyclodextrins or cucurbit[n]urils. rsc.orgnih.gov

As a Host: Self-assembled networks could form porous structures capable of trapping small solvent molecules or other neutral guests.

Formation of Supramolecular Motifs and Architectures (e.g., Dimeric and Trimeric Syntons)

The predictable hydrogen-bonding capabilities of the 2-aminobenzimidazole (B67599) scaffold are central to the formation of specific, recurring supramolecular motifs known as synthons. The parent 2-aminobenzimidazole molecule readily forms centrosymmetric dimers through N—H···N hydrogen bonds, creating a robust R²₂(8) graph set motif. This dimeric unit often serves as a fundamental building block for more extended architectures.

| Supramolecular Synthon | Description | Key Interactions |

| Centrosymmetric Dimer | Two molecules linked by a pair of self-complementary hydrogen bonds. | N—H···N hydrogen bonds between the amino group of one molecule and the imidazole nitrogen of the other. |

| Hydrogen-Bonded Chains/Tapes | Linear extension of dimeric motifs or formation of new catemeric interactions. | N—H···N or N—H···O (with solvent/guest) hydrogen bonds. |

| Layered Structures | 2D sheets formed by the linking of chains or tapes. | A combination of hydrogen bonding within the plane. |

| 3D Networks | Interconnection of layers or chains. | π–π stacking interactions and weaker C—H···π bonds between layers. |

Role in Supramolecular Catalysis

Benzimidazole derivatives are of significant interest in catalysis, often serving as ligands for metal-based catalysts or as components of N-heterocyclic carbenes (NHCs). doi.org In the context of supramolecular catalysis, 4,7-dimethyl-1H-Benzimidazol-2-amine could play several potential roles.

First, self-assembled structures of the molecule could create a microenvironment that facilitates a chemical reaction. For example, a porous network formed via self-assembly could act as a "nanoreactor," selectively binding reactants from a solution and orienting them in a way that lowers the activation energy of a reaction.

Second, the benzimidazole core itself can be catalytically active. The basic nitrogen atoms can act as proton-transfer agents or engage in hydrogen-bond-donating catalysis, activating substrates for nucleophilic attack. When organized into a supramolecular assembly, the cooperative effect of multiple benzimidazole units could enhance this catalytic activity. While specific examples involving 4,7-dimethyl-1H-Benzimidazol-2-amine are not documented, the broader class of benzimidazole derivatives has been successfully employed in various catalytic systems. doi.orgarabjchem.org

Potential Roles in Supramolecular Catalysis:

Component of Nanoreactors: Forming defined cavities that concentrate reactants and facilitate reactions.

Organocatalyst: The basic nitrogen sites participating directly in catalytic cycles (e.g., as a Brønsted base).

Scaffold for Metal Catalysts: The imidazole nitrogen can coordinate to metal ions, and the supramolecular assembly can provide a support structure that stabilizes the catalytic center and influences its selectivity. researchgate.net

Materials Science Applications of Benzimidazol 2 Amine Derivatives

Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

Benzimidazol-2-amine derivatives have emerged as promising materials for optoelectronic applications, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties, such as ambipolar charge transport capabilities, allow them to function effectively as emitters, hosts, and charge-transporting materials in OLED devices. researchgate.netscilit.com

Researchers have synthesized novel pyrene-benzimidazole derivatives that exhibit strong blue emission, a critical component for full-color displays and white lighting. nih.govnsf.govnih.gov For instance, a series of compounds, including 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, were designed to minimize intermolecular aggregation and enhance solid-state luminescence. nih.govnih.gov An OLED device using one of these derivatives as a non-doped emissive layer demonstrated pure blue electroluminescence with an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m². nih.govnih.gov The electron-deficient nature of the benzimidazole (B57391) moiety facilitates electron transport, which is a desirable characteristic for efficient OLED performance. nih.gov

The strategic design of T-shaped benzimidazole derivatives has also been explored to investigate the role of different substituents on their photophysical properties for blue-emitting materials. researchgate.net Furthermore, the development of ambipolar compounds based on benzimidazole/amine structures has led to high-performance, single-layer, blue-emitting fluorescent OLEDs. researchgate.net These materials possess high morphological and thermal stability, along with tunable triplet energy gaps, making them suitable hosts for phosphorescent emitters across the visible spectrum. researchgate.net

| Benzimidazole Derivative | Application in OLED | Key Performance Metrics | Reference |

|---|---|---|---|

| Pyrene-Benzimidazole Hybrid (Compound B) | Blue Emitter | EQE: 4.3%, Luminance: 290 cd/m², CIE: (0.1482, 0.1300) | nih.govnih.gov |

| Benzimidazole/Amine-Based Ambipolar Compounds | Single-Layer Blue-Emitting OLEDs, Host for Phosphors | Electron Mobility: 0.68–144 × 10⁻⁶ cm²/Vs, Hole Mobility: 0.34–147 × 10⁻⁶ cm²/Vs | researchgate.net |

| Tetraarylbenzobisoxazole (BBO) Cruciforms | Deep-Blue Light Emitting Materials | Luminance Efficacy: up to 0.39 lm/W, Current Efficiency: up to 0.59 cd/A | nsf.gov |

Smart Molecular and Chemical Sensors

The benzimidazole scaffold is an exceptional building block for the creation of smart molecular and chemical sensors. researchgate.net Its ability to engage in various interactions, including metal-ion chelation, π-bridging, and exhibiting chromogenic pH sensitivity, makes it highly versatile for detecting a range of analytes. researchgate.netresearchgate.net

Fluorescent chemosensors based on benzimidazole derivatives have been developed for the detection of various ions and molecules. For example, a 5′-amino-2-(2′-hydroxyphenyl)benzimidazole probe was synthesized for the ratiometric detection of phosgene, a highly toxic gas. nih.gov This sensor demonstrated high sensitivity with a limit of detection of 5.3 nM and exhibited a clear color change from yellow to blue upon reaction with phosgene, enabling naked-eye detection. nih.gov The introduction of an amino group was crucial in enhancing the sensor's Stokes shift and selectivity. nih.gov

Similarly, benzimidazole-functionalized BODIPY derivatives have been designed as colorimetric chemosensors for anions. mdpi.com One such sensor showed a selective color change from pink to yellow in the presence of hydrogen sulfate (B86663) anions (HSO₄⁻). mdpi.com Benzimidazole and benzothiazole (B30560) conjugated Schiff bases have also been reported as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. researchgate.net The sensing mechanism in many of these compounds relies on processes like excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift and distinct fluorescence signals upon analyte binding. nih.govresearchgate.net

| Benzimidazole-Based Sensor | Target Analyte | Sensing Mechanism | Key Performance | Reference |

|---|---|---|---|---|

| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole | Phosgene | ESIPT | LOD: 5.3 nM, Ratiometric detection | nih.gov |

| Benzimidazole-functionalized BODIPY | HSO₄⁻ | Colorimetric | Selective color change from pink to yellow | mdpi.com |

| Benzimidazole and benzothiazole conjugated Schiff base | Al³⁺ and Zn²⁺ | Fluorescence | Selective fluorescence enhancement | researchgate.net |

Polymer Chemistry and Organic/Inorganic Hybrid Materials

Benzimidazole derivatives are valuable monomers for the synthesis of high-performance polymers and organic/inorganic hybrid materials. figshare.comnih.govresearchgate.net Polymers containing benzimidazol-2-one (B1210169) units have been synthesized through N-C coupling reactions, resulting in materials with excellent thermal stability and solubility in various organic solvents. figshare.comnih.govacs.org

For example, a homopolymer derived from 1H-benzo[d]imidazol-2(3H)-one exhibited a remarkably high glass transition temperature (Tg) of 348 °C. figshare.comnih.gov Copolymers incorporating even a small amount of the 2H-benzimidazol-2-one unit showed a significant increase in their Tg. For instance, adding just 30 mol% of this unit to a commercial poly(aryl ether) raised its Tg from 220 °C to 269 °C. figshare.comnih.govacs.org These polymers can be cast into transparent, flexible, and creasable films, making them suitable for various applications where thermal resistance and mechanical integrity are crucial. figshare.comnih.gov

In the realm of hybrid materials, imidazole-based ligands have been used to create novel organic-inorganic hybrid compounds with intriguing topological and physicochemical properties. nih.gov For instance, bis(imidazol-1-yl)methane and its pyrenyl derivative react with lithium perchlorate (B79767) to form 3D network and 1D chain polymers, respectively. nih.gov Furthermore, molecular hybrids integrating benzimidazole and pyrazole (B372694) motifs have been synthesized, demonstrating potential as bioactive agents. monash.eduacs.orgnih.gov

| Polymer/Hybrid Material | Monomer/Precursor | Key Properties | Reference |

|---|---|---|---|

| Homopolymer with 2H-benzimidazol-2-one units | 1H-Benzo[d]imidazol-2(3H)-one | High Tg (348 °C), good thermal stability, soluble in organic solvents | figshare.comnih.gov |

| Copolymer with 2H-benzimidazol-2-one and 4,4′-biphenol | 1H-Benzo[d]imidazol-2(3H)-one, 4,4′-biphenol | Increased Tg (269 °C) compared to commercial poly(aryl ether) | figshare.comnih.govacs.org |

| 3D Network Polymer | bis(imidazol-1-yl)methane, LiClO₄ | Organic-inorganic hybrid material | nih.gov |

Crystal Engineering and Fluorescence Applications

The structural versatility of benzimidazole derivatives makes them excellent candidates for crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. rsc.orgresearchgate.net The fluorescence of these compounds is highly dependent on their molecular packing and intermolecular interactions in the solid state. rsc.org

Studies on imidazopyridines and benzimidazoles have shown that intermolecular forces such as hydrogen bonding, π-stacking, and C-H···π interactions play a crucial role in the formation of their solid-state structures. rsc.org Tight π-stacking can lead to a decrease in the fluorescence quantum yield, a phenomenon known as fluorescence quenching. rsc.org Understanding these structure-property relationships is key to designing materials with enhanced solid-state luminescence. rsc.org

The fluorescence properties of benzimidazole derivatives are also influenced by intramolecular charge transfer (ICT) effects. rsc.org Many of these compounds exhibit a redshift in their emission spectra with increasing solvent polarity, which is characteristic of ICT molecules. rsc.org This property is harnessed in the development of fluorescent probes and other optoelectronic materials. researchgate.netresearchgate.net For instance, new benzimidazole derivatives have been synthesized that show high fluorescence efficiency, with quantum yields ranging from 0.41 to 0.96 in different solvents. researchgate.net

| Benzimidazole Derivative | Key Finding | Significance | Reference |

|---|---|---|---|

| 3-phenylimidazo[1,5-a]pyridines and 2-phenyl-1H-benzo[d]imidazoles | Tight π-stacking leads to decreased fluorescence quantum yield. | Highlights the importance of controlling crystal packing for optimal fluorescence. | rsc.org |

| Newly synthesized benzimidazole derivatives (L1-L5) | High fluorescence efficiency (quantum yields 0.41–0.96). | Potential for use in organic optoelectronics. | researchgate.net |

| 2-(2-hydroxy-phenyl)benzimidazole (HPBI) derivatives | Exhibit excited-state intramolecular proton transfer (ESIPT) leading to large Stokes shifts. | Application as fluorescent probes, and in high-energy radiation detectors. | researchgate.net |

Corrosion Science and Inhibition Studies

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. rsc.orgnih.govnih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and sometimes sulfur or oxygen) and the aromatic ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. nih.govnih.gov

Numerous studies have demonstrated the excellent corrosion inhibition performance of benzimidazole derivatives for mild steel and carbon steel in hydrochloric acid solutions. rsc.orgacs.org The inhibition efficiency of these compounds typically increases with their concentration. rsc.org For example, (1H-benzimidazol-2-yl)methanethiol and its dodecyl derivative showed inhibition efficiencies of up to 88.2% and 95.4%, respectively, for carbon steel in 1.0 M HCl. rsc.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgnih.gov The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. rsc.orgacs.org Theoretical studies using quantum chemical calculations have further corroborated experimental findings, showing that the inhibitor molecules adsorb parallel to the metal surface through the benzimidazole moiety. nih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (1H-benzimidazol-2-yl)methanethiol (LF₁) | Carbon Steel | 1.0 M HCl | 88.2 | rsc.org |

| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 95.4 | rsc.org |

| 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I) | Mild Steel | 15% HCl | Increases with concentration | acs.org |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,7-dimethyl-1H-Benzimidazol-2-amine, and what are the critical reaction parameters?

- Methodological Answer : A standard route involves cyclization of substituted o-phenylenediamine precursors. For example, 4,7-dimethyl-o-phenylenediamine can react with cyanogen bromide (CNBr) under acidic conditions to form the benzimidazole core. Alternatively, green synthesis approaches using CO₂ and H₂ in the presence of catalysts (e.g., metal oxides) have been reported for analogous benzimidazoles, minimizing hazardous byproducts . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or water for greener routes), and reaction time (6–24 hours). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the pure product .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing 4,7-dimethyl-1H-Benzimidazol-2-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The amine proton (NH) typically appears as a broad singlet near δ 5–6 ppm, while aromatic protons (C4 and C7 methyl groups) resonate as singlets around δ 2.3–2.5 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves the 3D structure, including bond angles and intermolecular interactions. For example, hydrogen bonding between NH and adjacent aromatic rings can stabilize the lattice .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational models for 4,7-dimethyl-1H-Benzimidazol-2-amine derivatives?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR, high-resolution mass spectrometry) to verify assignments. For instance, HSQC and HMBC correlations can resolve ambiguous proton-carbon connectivity .

- Computational Refinement : Optimize density functional theory (DFT) models (e.g., B3LYP/6-31G*) to match experimental data. Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility, requiring explicit solvent modeling .

- Crystallographic Reassessment : Re-examine diffraction data for potential twinning or disorder using SHELXD/SHELXE pipelines, which are robust for small-molecule structures .

Q. What design strategies enhance the pharmacological activity of 4,7-dimethyl-1H-Benzimidazol-2-amine derivatives, such as angiotensin II receptor antagonists?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing or donating groups at specific positions (e.g., nitro or methoxy substituents) to modulate binding affinity. For example, Schiff base derivatives formed by condensing the NH₂ group with aromatic aldehydes exhibit enhanced bioactivity .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., AT₁R for hypertension). The 4,7-dimethyl groups may occupy hydrophobic pockets, improving selectivity .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and receptor inhibition (radioligand binding) to validate computational predictions .

Q. What green chemistry approaches reduce environmental impact during the synthesis of 4,7-dimethyl-1H-Benzimidazol-2-amine?

- Methodological Answer :

- Solvent-Free Reactions : Use microwave-assisted synthesis to accelerate cyclization without solvents, reducing waste .

- CO₂ Utilization : Catalytic systems (e.g., CeO₂ nanoparticles) enable cyclization of o-phenylenediamines with CO₂ as a carbonyl source, avoiding toxic reagents like CNBr .

- Biocatalysis : Enzymatic methods (e.g., lipases) can facilitate intermediate steps under mild conditions (pH 7, 37°C), though yields may require optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of 4,7-dimethyl-1H-Benzimidazol-2-amine derivatives?

- Methodological Answer :

- Variable Analysis : Compare substituent patterns (e.g., electron-withdrawing vs. donating groups), assay conditions (e.g., cell lines, concentration ranges), and purity levels (HPLC ≥95%). For instance, methyl groups at C4/C7 may enhance lipophilicity but reduce solubility, affecting activity .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends. Contradictions may arise from differences in experimental design (e.g., in vivo vs. in vitro models) .

- Reproducibility Checks : Replicate key studies under standardized protocols (e.g., OECD guidelines) to confirm results .

Synthetic Pathway Optimization

Q. What reaction conditions maximize yield in the synthesis of 4,7-dimethyl-1H-Benzimidazol-2-amine Schiff base derivatives?

- Methodological Answer :

- Condensation Reactions : React 4,7-dimethyl-1H-Benzimidazol-2-amine with substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol at 80°C for 3–6 hours. Catalytic acetic acid (1–2 drops) accelerates imine formation .

- Workup : Precipitate products by cooling the reaction mixture, then purify via recrystallization (ethanol/water). Yields typically range from 70–85% .

- Characterization : Confirm Schiff base formation via IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.